molecular formula C12H13NO B586168 rac-cis-1-Deshydroxy Rasagiline CAS No. 1429220-15-4

rac-cis-1-Deshydroxy Rasagiline

Cat. No.: B586168
CAS No.: 1429220-15-4
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-NEPJUHHUSA-N
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Description

rac-cis-1-Deshydroxy Rasagiline: is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of Rasagiline, a well-known monoamine oxidase type B (MAO-B) inhibitor used in the treatment of Parkinson’s disease . Unlike Rasagiline, this compound lacks a hydroxyl group, which may influence its chemical properties and biological activities.

Preparation Methods

The synthesis of rac-cis-1-Deshydroxy Rasagiline can be achieved through various methods. One common approach involves the use of emulsion-solvent evaporation techniques. For instance, the compound can be prepared by dissolving PLGA (poly(lactic-co-glycolic acid)) in a suitable solvent, followed by emulsification and solvent evaporation . This method allows for the encapsulation of the compound in microspheres, which can be used for controlled drug delivery.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

rac-cis-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-cis-1-Deshydroxy Rasagiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of structural modifications on MAO-B inhibition. In biology, it serves as a tool to investigate the role of MAO-B in various physiological processes.

In medicine, this compound is explored for its potential neuroprotective effects and its ability to modulate dopamine levels in the brain. This makes it a candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, the compound is used in the development of advanced drug delivery systems, including injectable gels and microspheres for sustained release .

Comparison with Similar Compounds

rac-cis-1-Deshydroxy Rasagiline can be compared to other MAO-B inhibitors such as Rasagiline and Selegiline. While Rasagiline is metabolized to non-toxic aminoindan, Selegiline is metabolized to potentially harmful amphetamine derivatives . This makes this compound and Rasagiline more favorable in terms of safety profile.

Similar compounds include:

This compound stands out due to its unique structural modification, which may offer distinct pharmacological properties and therapeutic benefits.

Properties

IUPAC Name

(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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